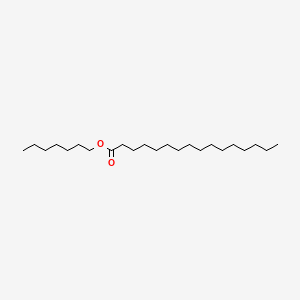

Heptyl palmitate

Description

Properties

IUPAC Name |

heptyl hexadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-19-21-23(24)25-22-20-18-8-6-4-2/h3-22H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVQDVJFVFDINC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181215 | |

| Record name | Heptyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26718-83-2 | |

| Record name | Heptyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26718-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026718832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for Heptyl Palmitate Production

Chemical Synthesis Routes

Heterogeneous Solid Acid Catalysis for Sustainable Production

Optimization of Chemical Reaction Parameters

Optimizing various reaction parameters is crucial for maximizing the yield, purity, and efficiency of heptyl palmitate synthesis.

The molar ratio of palmitic acid to heptanol (B41253) significantly impacts the reaction conversion. While a stoichiometric 1:1 ratio is theoretically sufficient, practical optimization often involves using an excess of the alcohol to drive the equilibrium. Studies on similar esterifications indicate optimal molar ratios ranging from 1:1 to 1:5.5 or even higher for the alcohol component google.comgoogle.comtandfonline.comscielo.brresearchgate.netresearchgate.net. For example, in the synthesis of 2-ethylhexyl palmitate, ratios of 1:5.5 and 1:6 have been reported as optimal for achieving high conversions scielo.brresearchgate.net. Similarly, for isopropyl palmitate synthesis, an equimolar ratio of 1:1 was found to be optimal, though inhibition by excess alcohol was noted tandfonline.com.

Table 1: Optimal Molar Ratios for Palmitic Acid Esterification with Various Alcohols

| Ester Product | Alcohol Used | Optimal Molar Ratio (Acid:Alcohol) | Reference |

| Solketal (B138546) Palmitate | Solketal | 1:3 | mdpi.com |

| Ascorbyl Palmitate | Ascorbic Acid | 1:8 | mdpi.comnih.gov |

| 2-Ethylhexyl Palmitate | 2-Ethylhexanol | 1:5.5 | scielo.brresearchgate.net |

| Methyl Palmitate | Methanol | 1:4 - 1:10 | iium.edu.my |

| Iso-octyl Palmitate | Iso-octanol | 1:1 - 1:4 | google.com |

| Isopropyl Palmitate | Isopropyl Alcohol | 1:1 (with inhibition noted) | tandfonline.com |

Temperature plays a critical role in reaction kinetics and equilibrium. For enzymatic esterification, optimal temperatures are typically in the range of 40-70 °C, balancing reaction rate with enzyme stability mdpi.commdpi.comnih.gov. For instance, solketal palmitate synthesis using Thermomyces lanuginosus lipase (B570770) showed optimal conversion at 56 °C mdpi.com, while ascorbyl palmitate synthesis was optimized at 55 °C mdpi.comnih.gov. Temperatures above 60-70 °C can lead to enzyme denaturation and loss of activity nih.gov.

Chemical esterification methods, particularly those employing solid acid catalysts, may require higher temperatures, often in the range of 100-180 °C, to achieve sufficient conversion rates mdpi.comgoogle.com. Pressure is generally not a primary variable, except when used in conjunction with vacuum systems for water removal to shift the reaction equilibrium.

Table 2: Optimal Temperature Ranges for Palmitic Acid Esterification

| Ester Product | Catalyst Type | Optimal Temperature (°C) | Reference |

| Solketal Palmitate | Lipase (TLL) | 56 | mdpi.com |

| Ascorbyl Palmitate | Lipase | 55 | mdpi.comnih.gov |

| 2-Ethylhexyl Palmitate | Lipase | 70 | scielo.brresearchgate.net |

| Methyl Palmitate | Ion Exchange Resin | 70 - 100 | iium.edu.my |

| Iso-octyl Palmitate | Solid Acid | 100 - 180 | google.com |

| Isopropyl Palmitate | Immobilized Lipase | 50 | tandfonline.com |

The choice of solvent can significantly influence the reaction rate, solubility of reactants, and mass transfer. Heptane has been used as a solvent in enzymatic esterifications to reduce medium viscosity and improve the dispersion of long-chain fatty acids like palmitic acid, thereby enhancing mass transfer mdpi.com. Other solvents like tert-amyl alcohol, hexane (B92381), or tetrahydrofuran (B95107) (THF) have also been employed mdpi.comnih.govmdpi.com.

Solvent-free systems are increasingly favored for their environmental benefits and reduced processing costs, as they eliminate the need for solvent recovery. In these systems, one of the reactants, often the alcohol, can act as both a reactant and a solvent scielo.brnih.gov. Studies have shown that solvent-free conditions can achieve high conversions, sometimes with reduced reaction times compared to conventional solvent-based methods, especially when combined with techniques like ultrasound scielo.brnih.gov. For instance, solvent-free synthesis of 2-ethylhexyl palmitate using lipases has been successfully optimized scielo.brresearchgate.net.

Understanding the reaction kinetics is essential for process design and optimization. Esterification reactions catalyzed by lipases often follow Michaelis-Menten kinetics, especially when considering substrate concentration effects and potential inhibition tandfonline.comscielo.org.cobiointerfaceresearch.com. Pseudo-first-order kinetics have also been observed in some studies scirp.orgaidic.it.

Key kinetic factors include:

Enzyme Concentration: Higher enzyme loading generally leads to increased reaction rates, but there is an optimal concentration beyond which further increases may not yield significant benefits or could even lead to inhibition mdpi.comnih.gov.

Substrate Concentration: While higher substrate concentrations can shift equilibrium, they can also lead to substrate inhibition, particularly with alcohols tandfonline.com.

Temperature: Reaction rates typically increase with temperature, following the Arrhenius equation, up to a point where enzyme denaturation occurs mdpi.comnih.govscirp.org.

Mass Transfer: In heterogeneous enzymatic systems, mass transfer limitations (both external and internal) can affect the observed reaction rates tandfonline.comscielo.org.co.

Kinetic models are developed and validated using experimental data to predict reaction behavior under various conditions and to identify optimal operating parameters for maximizing product yield and minimizing reaction time.

Enzymatic Synthesis Approaches (Biocatalysis)

Lipase-Catalyzed Esterification and Transesterification

Esterification is a reversible reaction between a carboxylic acid and an alcohol, catalyzed by an acid or enzyme, to form an ester and water. Transesterification involves the exchange of an alkoxy group of an ester with another alcohol. For direct synthesis of this compound from palmitic acid and heptanol, esterification is the primary reaction pathway.

Selection and Screening of Specific Lipases for this compound Synthesis

The selection of an appropriate lipase is critical for efficient this compound synthesis, considering factors like substrate specificity, stability in organic media, and catalytic activity. Several microbial lipases have demonstrated efficacy in ester synthesis:

Candida antarctica Lipase B (CALB): Widely recognized for its broad substrate specificity and high activity in esterification reactions, CALB, particularly when immobilized (e.g., as Novozym 435), is a preferred biocatalyst for synthesizing various fatty acid esters mdpi.comresearchgate.netacs.orgmdpi.com. Its ability to function effectively in organic solvents and solvent-free systems makes it suitable for esterification with long-chain fatty acids like palmitic acid and medium-chain alcohols like heptanol.

Rhizomucor miehei Lipase (RML): Another robust lipase commonly used in ester synthesis, RML, often available in immobilized forms (e.g., Lipozyme RM IM), also exhibits good performance in esterification reactions, including those involving fatty acids and alcohols science.govresearchgate.net.

Candida rugosa Lipase (CRL): CRL has also been employed in esterification processes, demonstrating activity and stability in various reaction media nih.govscielo.brresearchgate.net.

Other Lipases: Lipases from Pseudomonas species and Thermomyces lanuginosus have also been reported for ester synthesis, showing good activity and stability semanticscholar.orgscielo.br.

While specific screening studies for this compound are not extensively documented, general screening methodologies for lipase-producing microorganisms involve assessing lipolytic activity on substrates like olive oil or p-nitrophenyl esters, followed by evaluating their synthetic capabilities in model esterification reactions ijsr.inresearchgate.netresearchgate.net. The selection of a lipase for this compound synthesis would typically involve testing its ability to esterify palmitic acid with heptanol under optimized conditions.

Biocatalyst Immobilization Techniques for Enhanced Stability and Recovery

Various support materials and immobilization techniques are employed to prepare robust and reusable lipase biocatalysts:

Adsorption: This is a widely used method where lipases are physically adsorbed onto a support surface. Hydrophobic interactions are key for the interfacial activation of lipases like CALB on hydrophobic supports.

Support Materials:

Resins: Macroporous hydrophobic acrylic resins, such as Lewatit® VP OC 1600, are highly effective for immobilizing CALB mdpi.com.

Silica-based Materials: Porous silica (B1680970), including mesoporous silica (e.g., MCM-41, SBA-15) and silica-aluminas (e.g., Siral series), have shown high immobilization efficiency and activity for lipases science.govnih.govnih.gov.

Magnetic Nanoparticles: Supports like Fe₃O₄ magnetic nanoparticles, often functionalized and coated, allow for easy magnetic separation of the immobilized enzyme mdpi.com.

Natural Supports: Materials like collagen fibers and chitosan (B1678972) have been utilized for lipase immobilization, offering biocompatibility and functional groups for enzyme attachment scielo.brmdpi.comresearchgate.net.

Protocols: Immobilization by adsorption typically involves mixing the enzyme solution with the support material in a suitable buffer, followed by separation of the immobilized enzyme.

Covalent Binding: This method involves forming chemical bonds between the enzyme and the support, providing a more stable attachment. Glutaraldehyde is a common cross-linking agent used in this process mdpi.comresearchgate.net.

Entrapment: Enzymes are physically confined within a matrix, such as hydrogels or sol-gel materials, preventing their leakage while allowing substrate and product diffusion nih.govresearchgate.netnih.gov.

Immobilized lipases generally exhibit superior operational stability and reusability compared to their free counterparts. Studies on various immobilized lipases demonstrate significant retention of activity over multiple reaction cycles:

An immobilized Candida rugosa lipase retained approximately 50% of its initial activity after 10 reuse cycles nih.gov.

Magnetic collagen-immobilized lipase maintained over 75% of its initial activity after 10 reuse cycles in ester synthesis mdpi.com.

Lipases immobilized on silica-aluminas showed approximately 30% of their initial conversion after 3 batches of ethyl oleate (B1233923) synthesis nih.govnih.gov.

An immobilized lipase on Octyl–SiO₂ retained 87% of its initial activity after seven successive reaction batches in solketal palmitate synthesis semanticscholar.org.

The immobilized Fermase CALB 10000 demonstrated sustained activity, retaining over 70% conversion up to 5 cycles in 2-ethylhexyl palmitate synthesis researchgate.netscielo.br.

These results highlight the potential for significant cost reduction and process efficiency through the reuse of immobilized lipase biocatalysts.

Optimization of Biocatalytic Reaction Conditions

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of this compound synthesis using immobilized lipases. Key parameters include:

Temperature: Optimal temperatures for lipase-catalyzed esterification typically range from 40°C to 70°C. For instance, CALB and RML often exhibit peak activity in this range when used in organic media or solvent-free systems researchgate.netacs.orgmdpi.comsemanticscholar.orgnih.govrsc.org. For this compound synthesis, a temperature around 50-60°C would likely be optimal, balancing reaction rate with enzyme stability.

Substrate Molar Ratio (Palmitic Acid:Heptanol): To drive the esterification equilibrium towards product formation and to mitigate potential substrate inhibition by palmitic acid, a molar excess of heptanol is often employed. Ratios ranging from 1:3 to 1:8 (acid:alcohol) have been found effective for similar ester syntheses researchgate.netmdpi.comsemanticscholar.orgscielo.br. For this compound, a ratio of 1:5 to 1:8 (palmitic acid:heptanol) would be a reasonable starting point for optimization.

Enzyme Loading: The amount of immobilized lipase used typically ranges from 1% to 20% (w/w) relative to the substrates. Higher enzyme loadings can accelerate the reaction but increase costs. Optimization aims to find a balance between reaction rate and enzyme utilization researchgate.netsemanticscholar.orgscielo.br.

Water Activity: Esterification is sensitive to water content, as water is a product and can also promote hydrolysis. Maintaining low water activity, often achieved by using molecular sieves as desiccants or by conducting reactions in organic solvents with low water content, is essential for high ester yields acs.orgresearchgate.netnih.govsemanticscholar.orgresearchgate.netnih.gov.

Solvent: While solvent-free systems are increasingly preferred for environmental reasons, organic solvents such as hexane, heptane, petroleum ether, or tert-butanol (B103910) are often used to dissolve substrates, control water activity, and facilitate enzyme activity. Ultrasound assistance can also enhance reaction rates and reduce reaction times in these systems mdpi.comresearchgate.netacs.orgmdpi.comsemanticscholar.orgresearchgate.netscielo.brrsc.org.

Reaction Time: Reaction times vary widely, from a few hours to over 24 hours, depending on the specific lipase, immobilization method, and other reaction conditions. Optimization aims to achieve maximum conversion in the shortest possible time.

Agitation: Adequate mixing is crucial for ensuring efficient contact between substrates, enzyme, and solvent. Typical agitation speeds range from 150 to 250 rpm researchgate.netsemanticscholar.orgscielo.brresearchgate.net.

Table 1: Representative Immobilized Lipase Performance in Ester Synthesis

| Lipase Source/Immobilization | Support Material | Typical Reaction Conditions (Example) | Reusability / Stability | Reference |

| Candida rugosa | Hydrogel | 40-45°C, pH 7-8, 24h cycles | ~50% activity after 10 cycles | nih.gov |

| Candida rugosa | Magnetic Collagen | 40°C, 24h cycles | >75% activity after 10 reuse cycles | mdpi.com |

| CALB | Silica-Alumina | 60°C, solvent-free | ~30% conversion after 3 batches | nih.govnih.gov |

| CALB | Octyl–SiO₂ | 56°C, 1:3 acid:alcohol ratio, 20% wt. biocatalyst, 150 min | 87% initial activity after 7 batches | semanticscholar.org |

| Fermase CALB 10000 | Immobilized | 60°C, 1:5.5 substrate ratio, 5.61% enzyme loading, 79.54 W ultrasound, 48.04% duty cycle, 120 min | >70% conversion up to 5 cycles | researchgate.netscielo.br |

| Lipozyme RM IM | Immobilized | 70°C, 1:3 acid:alcohol ratio, 10 wt.% enzyme loading, 150 rpm, 6h | Not specified for reuse in this context, but generally good reusability. | researchgate.net |

Note: Specific conditions for this compound synthesis may vary, and the data above are representative examples from similar esterification studies.

Substrate Molar Ratios and Concentration Effects

The molar ratio of reactants significantly impacts the conversion rate and equilibrium of esterification reactions. For similar long-chain fatty acid esters, such as 2-ethylhexyl palmitate and octyl palmitate, optimal molar ratios of palmitic acid to alcohol typically range from 1:1 to 1:5.5 scielo.brscielo.bracs.orgresearchgate.net. For instance, studies on 2-ethylhexyl palmitate synthesis have shown that a molar ratio of 1:5.5 (palmitic acid: 2-ethylhexanol) can lead to high conversions scielo.brscielo.br. Similarly, for n-butyl palmitate, a 1:1 molar ratio of palmitic acid to n-butanol was found to be optimal, achieving approximately 96.6% conversion nih.gov. While specific data for this compound is limited, these findings suggest that an excess of heptanol might be beneficial to drive the reaction towards product formation, with ratios around 1:3 to 1:5 being a strong starting point for optimization.

The concentration of substrates and enzymes also plays a critical role. Higher substrate concentrations can increase reaction rates and product concentrations, but may also lead to mass transfer limitations or substrate inhibition, particularly in enzymatic processes acs.org. Enzyme loading needs to be balanced to achieve efficient conversion within a reasonable timeframe without incurring excessive costs. For example, in the synthesis of 2-ethylhexyl palmitate, enzyme loadings of 5.61% (w/w) were found to be optimal when combined with other parameters scielo.br.

Reaction Temperature and Water Activity Control

Reaction temperature directly influences the kinetics of esterification. For many lipase-catalyzed esterifications, optimal temperatures are often found in the range of 40°C to 70°C acs.orgacs.orgrjptonline.orgresearchgate.net. For example, the synthesis of ethyl palmitate using Novozym 435 showed an optimum temperature of 55°C acs.org. However, excessively high temperatures can lead to enzyme denaturation and reduced activity researchgate.net.

Water activity is a critical factor in esterification, as the reaction is reversible and produces water as a byproduct. Maintaining a low water content is essential to shift the equilibrium towards ester formation and prevent hydrolysis of the product ucr.ac.crusm.myiium.edu.my. This is often achieved by using molecular sieves or by operating in solvent-free systems where water can be removed more easily usm.my. Studies on methyl palmitate synthesis indicated that increased water concentration in the feed significantly reduced conversion due to hydrolysis usm.my.

Ultrasound-Assisted Enzymatic Synthesis

Ultrasound (US) irradiation has been demonstrated to be a powerful tool for intensifying enzymatic esterification processes scielo.brnih.govmdpi.com. The phenomenon of acoustic cavitation generated by ultrasound can enhance mass transfer, increase reaction rates, and reduce reaction times and enzyme loading scielo.brnih.govmdpi.com. For example, ultrasound-assisted synthesis of 2-ethylhexyl palmitate achieved high conversion (96.56%) in just 120 minutes, significantly reducing the reaction time compared to conventional methods that might require several hours scielo.br. Similarly, ultrasound technology reduced the reaction time for n-butyl palmitate synthesis by over 70% nih.gov. This intensification is attributed to improved contact between the enzyme, substrates, and the cavitation-induced micro-streaming, which overcomes mass transfer limitations, especially in heterogeneous systems involving immobilized enzymes.

Bioprocess Engineering for Scalable Production

Scaling up ester synthesis from laboratory to industrial levels requires careful consideration of reactor design and efficient downstream processing.

Reactor Configurations (e.g., Batch, Continuous Flow)

A variety of reactor configurations can be employed for ester synthesis, each with its own advantages and disadvantages for large-scale production.

Batch Reactors (BRs): These are the most commonly used due to their operational simplicity and flexibility. However, they operate in a non-steady state, which can complicate process control and optimization for consistent product quality preprints.orgum.es.

Continuous Stirred-Tank Reactors (CSTRs): CSTRs offer continuous operation and good mixing, but can be less efficient for reactions with substrate inhibition, potentially leading to lower conversions compared to plug flow reactors frontiersin.orgnih.gov.

Plug Flow Reactors (PFRs): PFRs are suitable for continuous processes and can offer higher substrate conversion, especially in cases of substrate inhibition, by maintaining a concentration gradient along the reactor length frontiersin.orgnih.govmdpi.com. They are often preferred for reactions requiring precise control of residence time.

Packed-Bed Reactors (PBRs): These reactors are commonly used with immobilized enzymes, where the enzyme is packed into a stationary bed, and the reactants flow through it. PBRs can offer high enzyme loading and efficient mass transfer preprints.orgum.es.

Microreactors: While primarily used in research and development, microreactors offer excellent control over reaction parameters, high surface-to-volume ratios, and enhanced heat and mass transfer, making them a promising technology for future scale-up preprints.orgum.es.

The choice of reactor configuration depends on factors such as reaction kinetics, enzyme stability, desired throughput, and economic considerations. For continuous production, a series of CSTRs or a PFR might be employed, potentially with integrated systems for water removal to maintain high conversion rates frontiersin.orgnih.govmdpi.com.

Downstream Processing and Purification Strategies

Effective downstream processing is critical for isolating and purifying this compound from the reaction mixture, removing unreacted substrates, catalysts (if any), and byproducts.

Solid-Liquid Separation: If immobilized enzymes are used, the first step typically involves separating the solid biocatalyst from the liquid reaction mixture. This can be achieved through filtration, centrifugation, or decantation celignis.comfraunhofer.de.

Extraction: Solvent extraction is a common method for separating the ester product. For example, in the purification of ascorbyl palmitate, hexane was used to extract unreacted palmitic acid, leaving the desired ester insoluble mdpi.com. Liquid-liquid extraction can also be employed if the product and impurities partition differently between immiscible solvents celignis.com.

Distillation: Distillation is a widely used technique for purifying volatile compounds. Fractional distillation can separate components based on their boiling points. Short path distillation is particularly useful for high-boiling point or heat-sensitive compounds, allowing for efficient separation with minimal thermal degradation celignis.comfraunhofer.de.

Chromatography: For high-purity requirements, such as in pharmaceutical applications, chromatography (e.g., preparative liquid chromatography) can be employed, although it is generally more expensive for bulk chemical production mdpi.com.

The specific purification strategy for this compound would likely involve a combination of these techniques, starting with the removal of the immobilized enzyme (if used), followed by solvent extraction or distillation to isolate the ester from residual heptanol and palmitic acid.

Advanced Analytical Characterization Techniques for Heptyl Palmitate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical identity and structural features of heptyl palmitate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). For this compound, NMR provides information about the number and types of hydrogen and carbon atoms and their connectivity.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the different types of protons in its structure: CH₃(CH₂)₁₄COOCH₂(CH₂)₅CH₃.

The terminal methyl group (CH₃) of the heptyl chain would typically appear as a triplet around δ 0.85-0.90 ppm due to coupling with the adjacent methylene (B1212753) group.

The methylene groups (CH₂) along the heptyl chain would manifest as multiplets in the δ 1.20-1.40 ppm region, with those closer to the ester oxygen showing slightly downfield shifts.

The methylene group directly attached to the ester oxygen (-O-CH₂-) would appear as a triplet around δ 4.0-4.3 ppm.

The long chain of methylene groups (CH₂) from the palmitate moiety would contribute a series of overlapping signals in the δ 1.20-1.60 ppm range, with the methylene group adjacent to the carbonyl exhibiting a signal around δ 2.2-2.4 ppm.

The carbonyl carbon's adjacent methylene group (-CO-CH₂-) would typically resonate around δ 2.2-2.4 ppm.

The methyl group of the palmitate chain (CH₃-(CH₂)₁₃-) would be observed as a triplet around δ 0.85-0.90 ppm, similar to the heptyl methyl group.

¹³C-NMR Spectroscopy: Carbon-13 NMR provides information about the carbon backbone.

The ester carbonyl carbon (C=O) is highly deshielded and appears in the characteristic range of δ 170-175 ppm.

The carbon atom directly attached to the ester oxygen (-O-CH₂-) would resonate around δ 60-65 ppm.

The methylene carbons of the heptyl chain would appear in the δ 20-35 ppm range.

The terminal methyl carbon of the heptyl chain would be observed around δ 14-15 ppm.

The long chain of methylene carbons from the palmitate moiety would contribute signals in the δ 20-35 ppm range, with the carbon adjacent to the carbonyl appearing around δ 30-35 ppm.

The terminal methyl carbon of the palmitate chain would resonate around δ 14-15 ppm.

| ¹H-NMR Signal Region (ppm) | ¹³C-NMR Signal Region (ppm) | Description |

| ~0.85-0.90 (triplet) | ~14-15 | Terminal methyl groups (CH₃) of both heptyl and palmitate chains |

| ~1.20-1.40 (multiplets) | ~20-35 | Methylene groups (CH₂) of the heptyl chain |

| ~1.20-1.60 (multiplets) | ~20-35 | Methylene groups (CH₂) of the palmitate chain |

| ~2.2-2.4 (triplet) | ~30-35 | Methylene group adjacent to the carbonyl (-CO-CH₂-) |

| ~4.0-4.3 (triplet) | ~60-65 | Methylene group attached to the ester oxygen (-O-CH₂-) |

| N/A | ~170-175 | Ester carbonyl carbon (C=O) |

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For this compound, IR spectroscopy is invaluable for confirming the presence of the ester linkage.

Key Absorption Bands:

C=O Stretch (Ester Carbonyl): A strong absorption band typically appears in the region of 1735-1750 cm⁻¹, characteristic of the ester carbonyl group. This is a primary indicator of the ester functionality.

C-O Stretch (Ester): Bands in the 1150-1250 cm⁻¹ region are indicative of the C-O stretching vibrations within the ester group.

C-H Stretch (Aliphatic): Absorption bands in the 2850-3000 cm⁻¹ range correspond to the stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups present in both the heptyl and palmitate chains.

C-H Bend (Aliphatic): Bending vibrations for CH₂ and CH₃ groups are observed in the 1350-1470 cm⁻¹ region.

| Absorption Band (cm⁻¹) | Functional Group Vibration | Expected Intensity |

| 2850-3000 | C-H Stretch (Aliphatic) | Strong |

| 1735-1750 | C=O Stretch (Ester) | Very Strong |

| 1450-1470 | CH₂ Bend | Medium |

| 1375-1385 | CH₃ Bend | Medium |

| 1150-1250 | C-O Stretch (Ester) | Strong |

Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural information through fragmentation patterns. For this compound (C₂₃H₄₆O₂), the expected molecular weight is approximately 354.61 g/mol .

Molecular Ion Peak: Under soft ionization techniques (e.g., Electrospray Ionization - ESI, Chemical Ionization - CI), a molecular ion peak ([M]⁺) or a protonated/adduct ion ([M+H]⁺, [M+Na]⁺) corresponding to the molecular weight of this compound (around m/z 354 or 355) is expected. Hard ionization techniques like Electron Ionization (EI) might result in a weaker or absent molecular ion peak due to extensive fragmentation.

Fragmentation Patterns: Fragmentation in MS provides structural clues. For esters, common fragmentation pathways include:

Alpha-cleavage: Cleavage adjacent to the carbonyl group, yielding an acylium ion and an alkyl radical. For this compound, this would produce the palmitoyl (B13399708) cation (CH₃(CH₂)₁₄CO⁺, m/z 239) and the heptyl radical (•CH₂(CH₂)₅CH₃).

Cleavage of the ester bond: This can also yield the alkoxide ion (e.g., [CH₃(CH₂)₅CH₂O]⁺, m/z 115 for the heptyl cation) and the palmitic acid fragment.

McLafferty Rearrangement: If the ester has a γ-hydrogen, a rearrangement can occur, leading to specific fragments.

Alkyl Chain Fragmentation: The alkyl chains themselves can undergo fragmentation, producing a series of smaller hydrocarbon ions (e.g., CₙH₂ₙ₊₁⁺).

| Ion Type | Expected m/z (this compound) | Description |

| Molecular Ion ([M]⁺) | ~354 | Molecular weight of this compound (under EI). |

| Protonated Molecule | ~355 | [M+H]⁺ (under CI or ESI). |

| Adduct Ion ([M+Na]⁺) | ~377 | [M+Na]⁺ (under ESI). |

| Palmitoyl Cation | 239 | CH₃(CH₂)₁₄CO⁺ (from alpha-cleavage of the ester bond). |

| Heptyl Cation | 115 | CH₃(CH₂)₅CH₂⁺ (from cleavage of the ester bond). |

| Fragments from Heptyl | e.g., 101, 85, 71, 57, 43 | Characteristic fragments from the heptyl chain (C₇H₁₅⁺, C₆H₁₃⁺, C₅H₁₁⁺, C₄H₉⁺, C₃H₇⁺). |

| Fragments from Palmitate | e.g., 225, 211, 197, ... | Fragments from the palmitate chain (e.g., loss of CH₂, loss of C₂H₄, etc., from the acylium ion). |

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are indispensable for separating this compound from impurities and for quantifying its presence in complex mixtures.

Gas Chromatography (GC) separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase within a heated column. GC is highly effective for analyzing fatty esters like this compound.

GC for Purity: A GC analysis using a capillary column coated with a non-polar or mid-polar stationary phase (e.g., 5% phenyl methylpolysiloxane) would separate this compound from other esters, free fatty acids, alcohols, or other volatile impurities. Detection is typically performed using a Flame Ionization Detector (FID), which is sensitive to organic compounds. The purity is assessed by the relative peak area of this compound compared to other components.

GC-MS for Identification and Quantification: Coupling GC with Mass Spectrometry (GC-MS) provides both separation and definitive identification. As compounds elute from the GC column, they are ionized and their mass spectra are recorded. The mass spectrum of this compound, as described above, can be matched against spectral libraries or interpreted to confirm its identity. GC-MS is also used for precise quantification by monitoring specific ions or characteristic fragmentation patterns.

Typical GC Conditions for Fatty Esters:

Column: Capillary column, e.g., DB-5ms, HP-5MS (5% phenyl methylpolysiloxane), or similar.

Carrier Gas: Helium or Hydrogen.

Injector Temperature: Typically 250-280 °C.

Detector Temperature: Typically 250-300 °C.

Oven Temperature Program: A gradient starting at a lower temperature (e.g., 60-80 °C) and ramping up to a higher temperature (e.g., 280-320 °C) to elute compounds of varying volatility. For this compound (MW ~354), elution would occur at higher temperatures.

Kovats Retention Index (RI): For related compounds like octyl palmitate, RI values on non-polar columns are reported (e.g., 2575 on a semi-standard non-polar column nih.gov), providing a standardized measure for identification.

High Performance Liquid Chromatography (HPLC) is another powerful technique for analyzing non-volatile or thermally labile compounds, or when higher resolution is required. While GC is often preferred for simpler fatty esters, HPLC can be used for purity assessment, particularly if impurities are less volatile or prone to degradation at GC temperatures.

HPLC for Purity: Reversed-phase HPLC (RP-HPLC) is commonly employed for analyzing fatty esters. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of organic solvents (e.g., methanol, acetonitrile) and water or a buffer.

Mobile Phase: A gradient elution starting with a higher proportion of water and progressing to a higher proportion of organic solvent is common. For example, a mobile phase gradient of acetonitrile (B52724)/water to pure acetonitrile or methanol.

Detection: UV detection is often used, typically at wavelengths around 210-220 nm where ester carbonyl groups show some absorbance. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can also be used, offering more universal detection for compounds lacking a strong chromophore.

Purity Assessment: Similar to GC, purity is determined by the relative peak area of this compound. HPLC is particularly useful for separating isomers or compounds with similar boiling points but different polarities.

Typical HPLC Conditions for Fatty Esters:

Column: C18 or C8 reversed-phase column.

Mobile Phase: Acetonitrile/Methanol/Water mixtures, often with a gradient.

Flow Rate: Typically 0.5-1.5 mL/min.

Column Temperature: Often maintained at 25-40 °C.

Detection: UV (210-220 nm), ELSD, or CAD.

Compound List

this compound

Palmitic acid

Octyl palmitate

Ethylhexyl palmitate

Methyl palmitate

Ascorbyl palmitate

Retinyl palmitate

Cetyl palmitate

Isopropyl palmitate

Di-n-hexyl phthalate (B1215562)

Di-n-octyl phthalate

Tri-n-octyl citrate (B86180)

Tributyl citrate

Other Physicochemical Characterization Techniques Relevant to Research Applications

Solubility this compound exhibits solubility patterns typical of long-chain fatty acid esters. Research indicates it is generally soluble in most organic solvents, including alcohols like ethanol, and nonpolar solvents such as hexane (B92381) and toluene (B28343) iarc.frcir-safety.org. This broad solubility in organic media makes it amenable to various processing and formulation techniques. Conversely, its solubility in water is extremely low, often reported as practically insoluble or with very low concentrations in the parts per billion range iarc.frcir-safety.orgthegoodscentscompany.com. This hydrophobicity is a key characteristic for applications where water resistance or partitioning into lipid phases is desired.

Thermal Properties The thermal behavior of this compound is important for determining its stability during processing, storage, and application. While specific decomposition temperature data for this compound itself is not extensively detailed in the provided search results, related esters like ethyl palmitate have a boiling point of 303 °C at 760 mmHg thegoodscentscompany.com. Studies on similar long-chain esters, such as palmityl palmitate, show good thermal stability, with decomposition onset temperatures reported around 350°C under nitrogen researchgate.net. For 2-ethylhexyl palmitate, a related compound, thermal degradation studies indicate stability up to certain temperatures depending on the heating rate, with decomposition occurring at higher temperatures mdpi.comresearchgate.net.

Density and Refractive Index Density and refractive index are fundamental physical constants used for identification, purity assessment, and material characterization. For related compounds like ethyl palmitate, the specific gravity is reported as 0.85700 at 25.00 °C, and the refractive index is 1.44000 at 20.00 °C thegoodscentscompany.com. For 2-ethylhexyl palmitate, the density is cited as 0.8789 g/cm³ and the refractive index as 1.4463 chemicalbook.comchemsrc.com. These values provide a baseline for quality control and comparison in research settings.

Viscosity Viscosity is a critical parameter for understanding the flow characteristics of this compound, particularly in applications like lubricants, emollients, or cosmetic formulations. Research on similar fatty acid esters, such as palmitic acid 2-ethylhexyl ester, has measured kinematic viscosity at different temperatures. For instance, one study reported a kinematic viscosity of 15.5 cSt at 40°C for a similar ester researchgate.net. For other related esters like isopropyl palmitate, viscosity measurements are also reported, indicating the importance of this property in formulation science nih.govgoogle.commdpi.com.

Data Table: Physicochemical Properties of this compound and Related Esters

The following table compiles reported physicochemical data for this compound and closely related esters, providing a comparative overview relevant to research applications.

| Property | This compound (Estimated/Related) | Ethyl Palmitate thegoodscentscompany.com | 2-Ethylhexyl Palmitate chemicalbook.comchemsrc.commedchemexpress.com | Isopropyl Palmitate nih.gov |

| Appearance | Liquid/Low Melting Solid | White solid | Liquid | Liquid |

| Density (g/cm³) | N/A | 0.857 @ 25°C | 0.8789 @ 25°C | 0.852 @ 25°C |

| Refractive Index | N/A | 1.440 @ 20°C | 1.4463 | 1.4364 @ 25°C |

| Boiling Point (°C) | ~401 (est.) thegoodscentscompany.com | 303 @ 760 mmHg | 398.93 @ 760 mmHg | 160 @ 2 mm Hg |

| Melting Point (°C) | N/A | 24.0-26.0 | 2 | 13.5 |

| Solubility | Soluble in organic solvents; Insoluble in water | Soluble in alcohol; Insoluble in water | Soluble in organic solvents; Insoluble in water | Very soluble in acetone, benzene, ether, ethanol |

| Viscosity (cSt) | N/A | N/A | N/A | N/A |

Compound Names Mentioned

this compound

Ethyl palmitate

2-Ethylhexyl palmitate

Isopropyl palmitate

Palmitic acid

Hexane

Toluene

Ethanol

Academic Research Applications and Multifunctional Roles of Heptyl Palmitate

Research in Bioenergy and Renewable Fuels

Fatty acid alkyl esters, including those derived from palmitic acid, are a significant class of compounds investigated for their potential as biofuels, commonly known as biodiesel. Heptyl palmitate, as a saturated long-chain ester, shares structural similarities with established biodiesel components.

Evaluation of this compound as a Biodiesel Component

The evaluation of fatty acid esters as biodiesel components typically centers on their physical and chemical properties, which are directly influenced by the fatty acid chain length, degree of saturation, and the alcohol moiety. Palmitic acid (C16:0), a saturated fatty acid, is abundant in many vegetable oils and animal fats, making its esters, such as this compound, candidates for biodiesel production researchgate.netbiokraftstoffverband.defrontiersin.orgacs.orginternational-agrophysics.orgiastate.edu. Saturated fatty acids generally contribute to improved oxidative stability and higher energy density in biodiesel fuels researchgate.net. The heptyl group, as the alcohol component, also influences fuel properties, with longer alcohol chains potentially affecting viscosity and cold flow characteristics researchgate.net. While specific studies detailing the comprehensive fuel properties of this compound are limited in the provided sources, its classification as a fatty acid ester places it within the scope of research examining these compounds for renewable fuel applications researchgate.netbiokraftstoffverband.degoogle.com.

Studies on Combustion Characteristics and Engine Performance Analogues

The combustion characteristics and engine performance of biodiesel are intricately linked to their molecular structure acs.orgresearchgate.netchd.edu.cnucl.ac.uk. Fatty acid esters, in general, exhibit properties that can influence ignition delay, combustion efficiency, and exhaust emissions when used in diesel engines. The cetane number (CN), an indicator of a fuel's ignition quality, is influenced by the fatty acid profile; saturated fatty acids and longer carbon chains, such as those in this compound, are associated with higher cetane numbers international-agrophysics.orgresearchgate.net. A higher CN can lead to shorter ignition delays and potentially more complete combustion, although it may also contribute to increased NOx emissions researchgate.net. The alcohol moiety also plays a role; for instance, longer alcohol chains can advance the start of combustion, impacting emissions profiles researchgate.net. While direct experimental data on the combustion of this compound in engines is not detailed in the provided snippets, the established relationships between fatty acid ester structure and combustion behavior provide a framework for understanding its potential performance analogues acs.orgresearchgate.netucl.ac.uk.

Materials Science Investigations

Beyond bioenergy, this compound and similar long-chain fatty acid esters are being explored for their potential as phase change materials (PCMs) in thermal energy storage (TES) applications. PCMs absorb and release latent heat during their solid-liquid phase transitions, offering a means to store and manage thermal energy.

Exploration as a Phase Change Material (PCM) for Thermal Energy Storage

Fatty acid esters are recognized for their suitability as organic PCMs due to properties such as high latent heat, relatively low melting points, good thermal stability, and self-nucleating behavior google.commdpi.comresearchgate.netmdpi.comnih.govnih.govasianpubs.org. While specific research detailing this compound's use as a PCM is not extensively covered, its structure as a long-chain ester aligns with the characteristics of compounds like methyl palmitate and propyl palmitate, which have been investigated for TES mdpi.comresearchgate.netresearchgate.netdntb.gov.ua. The primary challenges for organic PCMs, including leakage and low thermal conductivity, are areas of active research, often addressed through composite material development mdpi.commdpi.comnih.govdntb.gov.ua.

Biochemical and Biophysical Research

Molecular Mechanisms of Action in Experimental Biological ModelsThe broader topic of palmitate (as palmitic acid or through protein palmitoylation) in cellular mechanisms, signaling pathways, and metabolic processes is documented. However, no specific research was identified that elucidates the molecular mechanisms of action of this compound in experimental biological models.

Investigation of Analogous Fatty Acylations (e.g., Protein Palmitoylation Models)

Research into this compound's use as a model for fatty acylations, particularly protein palmitoylation, also did not yield specific results. The scientific literature extensively covers protein palmitoylation, detailing its mechanisms, enzymes involved (like DHHC-CRD family), and its role in cellular signaling and trafficking olivetreepeople.cominci.guideatamanchemicals.compaulaschoice.co.ukpaulaschoice.comcrodapharma.com. Studies often utilize palmitate or modified palmitate analogues for metabolic labeling or investigate the effects of palmitoylation on specific proteins inci.guidecrodapharma.com. However, no direct investigations employing this compound as a model for protein palmitoylation were identified.

In vitro Studies on Potential Biological Activities (e.g., antioxidant, anti-inflammatory effects in cellular or animal ex vivo models)

Direct in vitro studies investigating the potential biological activities, such as antioxidant or anti-inflammatory effects, of this compound were not found in the conducted searches. While studies have explored the biological activities of related compounds, including palmitic acid and other fatty acid esters like n-heptyl ferulate, which have shown some anti-inflammatory potential in cellular models solechem.euspecialchem.comatamanchemicals.comteamcatalynt.com, these findings are not specific to this compound. Consequently, no detailed research findings on the in vitro biological activities of this compound can be presented.

Research in Formulation Science

While direct research on this compound in formulation science was limited, extensive information exists for the closely related compound, Ethylhexyl Palmitate (also known as Octyl Palmitate). The following subsections detail the roles of such fatty acid esters in formulations, noting that direct data for this compound itself is not available.

Rheological and Textural Modification in Non-Biological Formulations

Esters of fatty acids, including ethylhexyl palmitate, are extensively utilized for their ability to modify the rheological and textural properties of non-biological formulations, particularly in cosmetics atamankimya.comolivetreepeople.cominci.guideatamanchemicals.comsolechem.euuq.edu.au. These compounds are valued for imparting a smooth, silky, and luxurious feel to products, improving spreadability, and providing a desirable "dry-slip" sensation, often serving as alternatives to mineral oils or silicones atamankimya.comolivetreepeople.cominci.guideatamanchemicals.com. Formulations incorporating such esters demonstrate enhanced texture, stability, and flow behavior, contributing to a pleasant sensory experience and product performance solechem.euuq.edu.au.

Compound List:

this compound

Palmitic Acid

Ethylhexyl Palmitate

Octyl Palmitate

n-Heptyl Ferulate

Campesteryl Palmitate

Environmental Fate and Biodegradation Research of Heptyl Palmitate

Microbial Degradation Pathways

The breakdown of heptyl palmitate in the environment is primarily mediated by microorganisms. The process begins with the enzymatic cleavage of the ester bond, followed by the separate metabolism of the resulting alcohol and fatty acid.

The first and crucial step in the biodegradation of this compound is the hydrolysis of its ester bond. This reaction is catalyzed by extracellular or cell-membrane-bound enzymes, specifically esterases and lipases, which are ubiquitous in various environments. nih.govsemanticscholar.org These enzymes break down the this compound into its constituent molecules: 1-heptanol (B7768884) and palmitic acid.

The general reaction is as follows: this compound + H₂O → 1-Heptanol + Palmitic Acid

Lipases are particularly effective at hydrolyzing water-insoluble esters like this compound, as they exhibit interfacial activation, meaning their catalytic activity is significantly enhanced at the oil-water interface. nih.govnih.gov The efficiency of this hydrolysis can be influenced by the specific type of lipase (B570770) or esterase present in the microbial community. nih.gov

Following the initial hydrolysis, the resulting 1-heptanol and palmitic acid are further metabolized by microorganisms.

1-Heptanol Metabolism: The 1-heptanol is typically oxidized to heptanoic acid, which can then enter central metabolic pathways.

Palmitic Acid Metabolism: Palmitic acid, a common saturated fatty acid, is degraded through a well-established metabolic pathway known as β-oxidation. quora.comlibretexts.orgpharmaguideline.compharmasciences.in This process occurs within the mitochondria of eukaryotic cells and the cytosol of prokaryotes. pharmaguideline.commicrobenotes.com In this cyclical pathway, the fatty acid chain is sequentially shortened by two carbon atoms in each cycle, yielding acetyl-CoA, NADH, and FADH₂. libretexts.orgpharmasciences.in The acetyl-CoA then enters the citric acid cycle (Krebs cycle) for complete oxidation to carbon dioxide and water, generating a significant amount of ATP (cellular energy). pharmaguideline.compharmasciences.in

Factors Influencing Biodegradation Kinetics and Extent

The rate and completeness of this compound biodegradation are not intrinsic properties of the molecule alone but are heavily influenced by a variety of environmental and biological factors.

Several abiotic factors can significantly impact the microbial degradation of esters:

Temperature: Microbial activity and enzyme kinetics are temperature-dependent. Optimal temperatures lead to higher rates of biodegradation, while extreme temperatures (both high and low) can inhibit or halt the process. rsc.org The degradation rate of some polymers is higher when the environmental temperature is closer to the polymer's melting temperature. mdpi.com

pH: The pH of the environment affects both the stability of the ester and the activity of the microbial enzymes. Most microbial degradation occurs optimally within a pH range of 6 to 8.

Oxygen Availability: The complete biodegradation of this compound, particularly the β-oxidation of palmitic acid, is an aerobic process that requires oxygen. quora.com In anaerobic environments, the degradation process is much slower and may proceed through different metabolic pathways. researchgate.net

Nutrient Status: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolism. A balanced carbon-to-nutrient ratio in the environment supports robust microbial populations and, consequently, more efficient biodegradation. rsc.org

The degradation of complex organic compounds in the environment is often not accomplished by a single microbial species but by a community of microorganisms, known as a microbial consortium. nih.govresearchgate.netnih.gov These consortia exhibit greater metabolic diversity and adaptability compared to isolated strains. nih.govmdpi.com

Different members of the consortium may specialize in different steps of the degradation pathway. For instance, one group of bacteria might be highly efficient at the initial hydrolysis of this compound, while another group specializes in the subsequent degradation of the fatty acid and alcohol. This division of labor and synergistic interaction can lead to more rapid and complete mineralization of the parent compound. nih.govresearchgate.net Studies have shown that microbial consortia can be more resilient to environmental fluctuations and can degrade pollutants more efficiently than single strains. nih.govmdpi.com The structure and composition of the microbial community can be influenced by the chemical structure of the pollutant itself. researchgate.net

Methodologies for Assessing Biodegradability in Various Environments

To evaluate the biodegradability of substances like this compound, standardized test methods are employed. These methods are designed to simulate different environmental compartments and provide quantifiable data on the extent and rate of degradation.

A primary source for these standardized tests is the Organisation for Economic Co-operation and Development (OECD). The OECD Guidelines for the Testing of Chemicals include a series of tests to determine the "ready" and "inherent" biodegradability of chemical substances. mpr-labs.comaropha.comctpa.org.uk

Commonly Used OECD Test Guidelines for Biodegradability:

| Test Guideline | Test Name | Measured Parameter | Environment Simulated | Classification |

| OECD 301 A | DOC Die-Away | Dissolved Organic Carbon (DOC) | Aquatic | Ready Biodegradability |

| OECD 301 B | CO₂ Evolution (Sturm Test) | Carbon Dioxide (CO₂) Evolution | Aquatic | Ready Biodegradability |

| OECD 301 D | Closed Bottle | Oxygen Depletion | Aquatic | Ready Biodegradability |

| OECD 301 F | Manometric Respirometry | Oxygen Consumption | Aquatic | Ready Biodegradability |

| OECD 302 A | Modified SCAS Test | DOC Removal | Wastewater Treatment | Inherent Biodegradability |

| OECD 302 B | Zahn-Wellens/EMPA Test | DOC Removal | Wastewater Treatment | Inherent Biodegradability |

| OECD 310 | CO₂ in sealed vessels (Headspace Test) | CO₂ Production | Aquatic | Ready Biodegradability |

| OECD 311 | Anaerobic Biodegradability of Organic Compounds in Digested Sludge | Gas Production (CH₄ + CO₂) | Anaerobic | Anaerobic Biodegradability |

These tests typically involve exposing the test substance to a microbial inoculum (from sources like wastewater treatment plants, soil, or surface water) in a controlled laboratory setting. capacites.fr The biodegradation is then quantified by measuring parameters such as the consumption of oxygen, the production of carbon dioxide, or the removal of dissolved organic carbon over a specific period (e.g., 28 days for ready biodegradability tests). capacites.fr For a substance to be classified as "readily biodegradable," it must achieve a certain percentage of theoretical degradation within a defined timeframe, indicating that it is likely to be rapidly and completely removed from the environment. mpr-labs.com

Future Research Directions and Emerging Paradigms for Heptyl Palmitate

Development of Advanced and Sustainable Synthesis Technologies

Future research should focus on developing highly efficient, cost-effective, and environmentally benign synthesis routes for heptyl palmitate. This includes:

Enzymatic Catalysis Optimization : Investigating novel immobilized enzymes and optimizing reaction conditions (temperature, substrate ratio, solvent systems, ultrasound assistance) to achieve higher yields and purity for this compound, aligning with green chemistry principles scielo.brmdpi.com. This could involve exploring biocatalysts that are specifically tailored for the esterification of palmitic acid with heptyl alcohol, potentially leading to reduced energy consumption and waste generation.

Continuous Flow Synthesis : Developing continuous flow reactor systems for the esterification process. Continuous manufacturing offers advantages in terms of process control, scalability, product consistency, and safety, which could be highly beneficial for industrial production of this compound.

Multiscale Modeling and Computational Simulations of this compound Behavior

Advancements in computational chemistry and physics can provide deep insights into the behavior of this compound at various scales.

Molecular Dynamics Simulations : Employing molecular dynamics (MD) to simulate the behavior of this compound in different environments, such as in emulsions, on skin surfaces, or within polymer matrices. MD simulations can elucidate its interaction mechanisms, conformational changes, and diffusion properties, providing a fundamental understanding of its emollient, lubricating, or solvent functions.

Thermodynamic Modeling : Developing predictive models for this compound's phase behavior, solubility parameters, and interfacial properties. This can aid in formulating stable emulsions and predicting its performance under varying conditions.

Quantitative Structure-Property Relationship (QSPR) Studies : Utilizing QSPR models to correlate the molecular structure of this compound with its macroscopic properties. This can guide the design of modified esters with tailored characteristics for specific applications.

Exploration of Novel Applications Based on Molecular Structure and Function

The unique molecular architecture of this compound, stemming from the specific chain lengths of its constituent acid and alcohol, warrants exploration for novel applications beyond traditional cosmetic uses.

Bio-based Lubricants and Functional Fluids : Investigating this compound as a component in high-performance, biodegradable lubricants, hydraulic fluids, or metalworking fluids, leveraging its ester structure for lubricity and thermal stability. Research could focus on its tribological properties and compatibility with various metal surfaces.

Controlled Release Systems : Exploring its potential as a matrix or carrier in controlled-release formulations for active pharmaceutical ingredients (APIs) or agricultural chemicals. Its lipophilicity and potential for controlled degradation could enable sustained delivery.

Specialty Polymers and Coatings : Evaluating this compound as a monomer or additive in the synthesis of specialty polymers or as a component in biodegradable coatings, plasticizers, or surface modifiers, where its ester functionality and hydrocarbon chains can impart desired properties.

Interdisciplinary Research Integrating this compound with Advanced Materials and Biotechnologies

Integrating this compound with cutting-edge materials science and biotechnology can unlock synergistic effects and novel functionalities.

Nanomaterial Encapsulation : Researching the encapsulation of active compounds within this compound-based nanostructures (e.g., liposomes, solid lipid nanoparticles) for enhanced delivery, stability, and targeted action in cosmetics, pharmaceuticals, or agriculture.

Biomaterial Composites : Incorporating this compound into advanced biomaterials or composites, potentially for applications in tissue engineering scaffolds or biodegradable packaging, where its biocompatibility and physical properties could be advantageous.

Biosensor Development : Investigating the potential of this compound or its derivatives in the development of biosensors, perhaps by functionalizing surfaces or serving as a component in sensing membranes, leveraging its specific molecular interactions.

Through these focused research avenues, this compound can be better understood, optimized, and strategically deployed across a wider spectrum of scientific and industrial domains.

Compound List:

this compound

Palmitic acid

Heptyl alcohol

Ethylhexyl palmitate

Hexadecanoic acid

Heptyl hexadecanoate (B85987)

Palmitic acid heptyl ester

2-ethylhexanol

Ascorbyl palmitate

Cetyl palmitate

Isopropyl palmitate

Retinyl palmitate

Q & A

Basic Research Questions

Q. What experimental design strategies are effective for optimizing heptyl palmitate synthesis?

- Methodological Answer : A response surface methodology (RSM) with a multi-factor, multi-level design is recommended. For example, a 4-factor (e.g., molar ratio, enzyme loading, reaction temperature, and agitation rate) and 3-level experimental matrix can be employed to model interactions and optimize yield. Tools like Design Expert 9.0 facilitate regression analysis and graphical interpretation of variables . Preliminary experiments should define variable ranges to avoid overfitting.

Q. Which analytical techniques are essential for characterizing this compound purity and structure?

- Methodological Answer : Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are critical for structural confirmation. For novel compounds, provide full spectral data (e.g., H NMR, C NMR) and compare retention indices with established databases. Purity assessments require high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or refractive index (RI) detectors .

Q. How can researchers validate enzymatic activity in this compound synthesis?

- Methodological Answer : Use spectrophotometric assays with substrates like 4-nitrophenyl palmitate to measure lipase/esterase activity. Monitor hydrolysis rates at 410 nm for 4-nitrophenol release. Include controls (e.g., enzyme-free reactions) and normalize activity to protein concentration via Bradford assays .

Advanced Research Questions

Q. How do isotopic labeling techniques elucidate this compound’s metabolic incorporation in cellular systems?

- Methodological Answer : Isotopomer spectral analysis (ISA) quantifies C-labeled precursor contributions (e.g., glucose, acetate) to lipogenic acetyl-CoA pools. Use software like INCA to model mass isotopomer distributions (MIDs) and calculate synthesis rates. Validate with tandem mass spectrometry (MS/MS) and statistical confidence intervals (e.g., 95% CI) .

Q. What statistical approaches resolve contradictions in data from multifactorial this compound studies?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare group means in multi-variable experiments (e.g., enzyme loading vs. temperature). For non-linear relationships, use second-order polynomial equations (e.g., ) and assess model adequacy via R and adjusted R. Report biological vs. technical replicates separately to distinguish variability sources .

Q. How can transcriptomic and proteomic data clarify this compound’s role in inflammatory pathways?

- Methodological Answer : Combine RNA-seq analysis with real-time PCR validation (e.g., Clec4d, Ctla-2b genes) to identify co-treatment effects (e.g., palmitate + mmLDL). Use pathway enrichment tools (e.g., KEGG, GO) and confirm protein-level changes via Western blotting. Ensure replicates (n ≥ 3) and report p-values with Bonferroni correction for multiple comparisons .

Q. What in vitro models are suitable for studying this compound-induced cellular stress?

- Methodological Answer : Steatotic hepatocyte models (e.g., L02 or HepG2 cells treated with palmitate) can assess endoplasmic reticulum (ER) stress. Quantify apoptosis via Annexin V/PI flow cytometry and validate with caspase-3 activity assays. Use PI3K/Akt inhibitors (e.g., LY294002) to dissect signaling pathways .

Methodological Best Practices

- Data Reproducibility : Document experimental protocols in supplementary materials, including raw data, instrument settings, and statistical codes. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Compliance : For biological studies, outline cell line authentication, consent protocols (if applicable), and Institutional Review Board (IRB) approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.